molecular formula C15H23NO2 B12169727 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B12169727
M. Wt: 249.35 g/mol
InChI Key: SLRPVTOJXVFERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanolamine backbone, with a pyrrolidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:

    Preparation of 3,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-Dimethylphenoxypropanol: The 3,5-dimethylphenol is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 3,5-dimethylphenoxypropanol.

    Introduction of Pyrrolidine Group: The final step involves the reaction of 3,5-dimethylphenoxypropanol with pyrrolidine in the presence of a suitable catalyst such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced alcohols or alkanes.

    Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenoxy)-2-propanol: Lacks the pyrrolidine group, resulting in different chemical and biological properties.

    1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the phenoxy group.

    1-(3,5-Dimethylphenoxy)-3-(morpholin-1-yl)propan-2-ol: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the specific combination of the 3,5-dimethylphenoxy group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C15H23NO2/c1-12-7-13(2)9-15(8-12)18-11-14(17)10-16-5-3-4-6-16/h7-9,14,17H,3-6,10-11H2,1-2H3

InChI Key

SLRPVTOJXVFERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2CCCC2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.